2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine
Brand Name: Vulcanchem
CAS No.: 76513-88-7
VCID: VC17303152
InChI: InChI=1S/C17H18F3N5O7/c1-6(26)29-4-9-11(30-7(2)27)12(31-8(3)28)15(32-9)25-14-10(13(21)22-5-23-14)24-16(25)17(18,19)20/h5,9,11-12,15H,4H2,1-3H3,(H2,21,22,23)/t9-,11-,12-,15-/m1/s1
SMILES:
Molecular Formula: C17H18F3N5O7
Molecular Weight: 461.3 g/mol

2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine

CAS No.: 76513-88-7

Cat. No.: VC17303152

Molecular Formula: C17H18F3N5O7

Molecular Weight: 461.3 g/mol

* For research use only. Not for human or veterinary use.

2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine - 76513-88-7

Specification

CAS No. 76513-88-7
Molecular Formula C17H18F3N5O7
Molecular Weight 461.3 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-amino-8-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C17H18F3N5O7/c1-6(26)29-4-9-11(30-7(2)27)12(31-8(3)28)15(32-9)25-14-10(13(21)22-5-23-14)24-16(25)17(18,19)20/h5,9,11-12,15H,4H2,1-3H3,(H2,21,22,23)/t9-,11-,12-,15-/m1/s1
Standard InChI Key CGINBVWZNFCUAM-SDBHATRESA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C

Introduction

Structural and Chemical Identity of 2',3',5'-Tri-O-acetyl-8-Trifluoromethyl Adenosine

2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine is a derivative of adenosine in which:

  • The 8-position of the purine base is substituted with a trifluoromethyl (-CF₃) group.

  • The 2', 3', and 5' hydroxyl groups of the ribose moiety are acetylated.

This dual modification confers enhanced metabolic stability and lipophilicity compared to unmodified adenosine, making it a valuable intermediate for prodrug development and nucleotide analog synthesis . The trifluoromethyl group at C8 introduces steric and electronic effects that can alter base-pairing interactions and enzyme recognition, while acetylation protects the ribose from premature hydrolysis .

Synthetic Methodology and Optimization

Reaction Pathway and Reagents

The synthesis of 2',3',5'-tri-O-acetyl-8-trifluoromethyl adenosine (referred to as 12 in source ) proceeds via a zinc-mediated radical trifluoromethylation of protected adenosine precursors. Key steps include:

  • Substrate Preparation:

    • N⁶,2',3',5'-tetra-O-acetyladenosine (11) is dissolved in dimethyl sulfoxide (DMSO).

    • Zinc bis(trifluoromethanesulfonyl)amide [(CF₃SO₂)₂Zn·2H₂O] is added as the trifluoromethyl radical source .

  • Radical Trifluoromethylation:

    • tert-Butyl hydroperoxide (t-BuOOH) initiates radical generation at room temperature.

    • The reaction proceeds via a proposed mechanism involving single-electron transfer (SET) to generate CF₃ radicals, which attack the C8 position of the purine ring .

  • Workup and Purification:

    • Extraction with dichloromethane (DCM) and washing with brine.

    • Column chromatography on silica gel with methanol/DCM gradients yields the pure product .

Table 1: Reaction Conditions for Trifluoromethylation

ParameterValue
Substrate11 (393 mg, 1 mmol)
SolventDMSO (6 mL)
CF₃ Source(CF₃SO₂)₂Zn·2H₂O (1.1 g, 3 mmol)
Oxidantt-BuOOH (70%, 0.65 mL, 5 mmol)
Reaction Time24 hours
YieldNot explicitly reported

Spectral Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure was confirmed using multinuclear NMR spectroscopy:

Table 2: Key NMR Data for 2',3',5'-Tri-O-acetyl-8-Trifluoromethyl Adenosine

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H8.78 (s)Singlet-H8 (purine)
¹H6.40 (dd)DoubletJ = 4.9, 6.1H1'
¹³C140.7 (q)QuartetJ = 40.7C8-CF₃
¹⁹F-61.63Singlet-CF₃
  • ¹H NMR: The singlet at δ 8.78 ppm confirms the absence of a proton at C8 due to CF₃ substitution. The H1' proton appears as a doublet of doublets, consistent with ribose acetylation .

  • ¹³C NMR: The quartet at δ 140.7 ppm (C8) arises from coupling with fluorine atoms (J = 40.7 Hz) .

  • ¹⁹F NMR: A sharp singlet at δ -61.63 ppm confirms the presence of the trifluoromethyl group .

High-Resolution Mass Spectrometry (HRMS)

The HRMS data ([M + H]⁺ = 504.1336) matches the theoretical mass (504.1337) for C₁₉H₂₁F₃N₅O₈, validating the molecular formula .

Stability and Reactivity Considerations

Acetyl Group Lability

The tri-O-acetyl protection enhances solubility in organic solvents but renders the compound susceptible to deacetylation under basic conditions. Hydrolysis studies in aqueous buffers (pH > 8) show rapid cleavage of acetyl groups, regenerating the parent 8-trifluoromethyl adenosine .

Trifluoromethyl Group Effects

  • Electronic Effects: The electron-withdrawing CF₃ group reduces electron density at N7 and N9, potentially altering hydrogen-bonding interactions in enzymatic processes .

  • Steric Effects: The bulky CF₃ group forces the purine ring into a syn conformation about the glycosidic bond, as observed in similar 8-substituted adenosines .

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